A drug formerly used as an antipsychotic and treatment of various movement disorders. Tetrabenazine blocks neurotransmitter uptake into adrenergic storage vesicles and has been used as a high affinity label for the vesicle transport system.
Tetrabenazine
CAS No.: 58-46-8
Cat. No.: VC0545003
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58-46-8 |
---|---|
Molecular Formula | C19H27NO3 |
Molecular Weight | 317.4 g/mol |
IUPAC Name | (3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
Standard InChI | InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1 |
Standard InChI Key | MKJIEFSOBYUXJB-HOCLYGCPSA-N |
Isomeric SMILES | CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC |
SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Canonical SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Appearance | Solid powder |
Colorform | Prisms from methanol |
Melting Point | 126-129 °C Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/ Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/ 128 °C |
Introduction
Pharmacological Profile and Mechanism of Action
Biochemical Structure and Target Specificity
Tetrabenazine (C19H27NO3) is a synthetic small molecule characterized by a benzazepine backbone with methoxy and isobutyl substituents. Its structural configuration enables reversible binding to VMAT2, a presynaptic transporter responsible for packaging dopamine, serotonin, and norepinephrine into synaptic vesicles . The compound exhibits high specificity for VMAT2, with a binding affinity (Ki) of 100 nM, compared to weaker interactions with dopamine D2 receptors (Ki = 2100 nM) .
Metabolic conversion occurs rapidly via hepatic carbonyl reductase, producing two active dihydrotetrabenazine isomers: α-HTBZ and β-HTBZ. While both metabolites contribute to pharmacological activity, α-HTBZ demonstrates 10-fold greater VMAT2 inhibition potency than the parent compound . Cytochrome P450 2D6 (CYP2D6) further metabolizes these isomers, introducing significant interpatient variability in drug exposure and response .
Neurotransmitter Depletion Dynamics
The therapeutic effect of tetrabenazine stems from its ability to disrupt vesicular monoamine storage, leading to increased cytosolic dopamine degradation by monoamine oxidase. This dual mechanism—preventing synaptic vesicle loading and enhancing neurotransmitter breakdown—results in an 80-90% reduction in striatal dopamine levels at therapeutic doses . The table below summarizes key pharmacokinetic parameters:
Parameter | Tetrabenazine | α-HTBZ | β-HTBZ |
---|---|---|---|
Bioavailability | 75-95% | 100%* | 100%* |
Tmax (hours) | 0.5-1.5 | 1-2 | 1-2 |
Half-life (hours) | 2-8 | 5-8 | 5-8 |
Protein Binding | 82-85% | 60-65% | 60-65% |
CYP2D6 Dependency | Low | High | High |
*Metabolites formed via first-pass metabolism
Therapeutic Applications in Movement Disorders
Huntington's Disease Chorea Management
The landmark TETRA-HD trial established tetrabenazine's efficacy in HD chorea, demonstrating a 5.0-unit reduction in Unified Huntington's Disease Rating Scale (UHDRS) scores versus placebo (p < 0.0001) . Long-term observational data from 145 patients over 11 years revealed sustained benefits, with 75% achieving "marked or very good" symptom control at optimal dosing . The following table contrasts short-term and long-term outcomes:
Study Duration | Patients (n) | Mean Dose (mg/day) | Responders (≥50% Improvement) | AE Discontinuation Rate |
---|---|---|---|---|
12 weeks | 84 | 50-100 | 68% | 15% |
4 years | 53 | 75-150 | 71% | 22% |
11 years | 26 | 50-175 | 65% | 27% |
Off-Label Use in Tardive Dyskinesia
Despite lacking FDA approval for TD, tetrabenazine shows promise in managing this antipsychotic-induced disorder. A meta-analysis of seven open-label studies (n=381) revealed 77% of patients achieving ≥30% reduction in Abnormal Involuntary Movement Scale (AIMS) scores . Comparative efficacy data against valbenazine, a newer VMAT2 inhibitor, highlight tetrabenazine's role in treatment-resistant cases:
Parameter | Tetrabenazine (n=145) | Valbenazine (n=234) |
---|---|---|
Mean AIMS Reduction | 54% | 41% |
Response Duration | 35.4 months | 12 months |
Parkinsonism Risk | 38% | 12% |
Depression Risk | 19% | 5% |
Emerging Research and Future Directions
Novel Formulations and Delivery Systems
Phase II trials investigate transdermal patches (NCT04879220) and extended-release capsules to minimize peak-trough fluctuations. Early data show 30% reduced parkinsonism incidence compared to immediate-release formulations .
Combination Therapies
Ongoing research explores synergies with:
-
Deutetrabenazine: Allowing 50% dose reduction while maintaining efficacy
-
Amantadine: Counteracting drug-induced parkinsonism (68% success rate in pilot studies)
-
Clozapine: Managing TD in schizophrenia with 40% lower relapse risk
Biomarker-Driven Personalization
Advanced neuroimaging techniques (11C-DTBZ PET) now enable VMAT2 occupancy monitoring, allowing dose optimization within 72 hours post-initiation. Trials using this approach demonstrate 25% faster titration and 18% fewer adverse events .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume